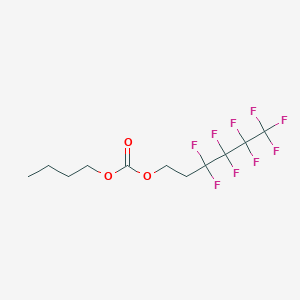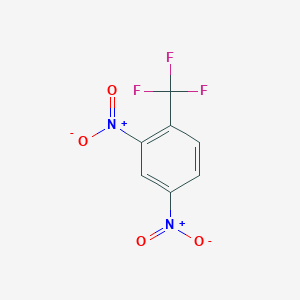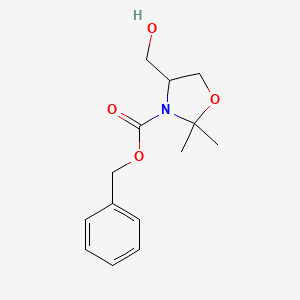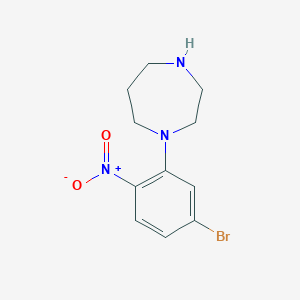
1,1-Dibromo-2-methyl-3-pentylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- is a derivative of cyclopropane, a three-membered carbon ring known for its strained ring structure and unique reactivity. This compound features two bromine atoms attached to the first carbon, a methyl group on the second carbon, and a pentyl group on the third carbon. The presence of these substituents significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane derivatives often involves the use of halogenated precursors and strong bases. For instance, the preparation of 1,1-dibromo-2-methyl-3-pentyl-cyclopropane can be achieved through the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a strong base like sodium hydroxide. The reaction is typically carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of cyclopropane derivatives generally involves large-scale reactions using similar methods as described above. The process may include additional purification steps such as recrystallization and distillation to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various substituted cyclopropane derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield cyclopropanol derivatives, while reduction can produce cyclopropane with fewer halogen atoms .
Scientific Research Applications
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique reactivity and structural properties.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- involves its interaction with various molecular targets through its reactive bromine atoms and strained ring structure. These interactions can lead to the formation of new bonds and the modification of existing ones, resulting in the desired chemical transformations. The specific pathways involved depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Cyclopropane, 1,1-dibromo-2-methyl-3-pentyl- can be compared with other cyclopropane derivatives, such as:
Cyclopropane, 1,1-dibromo-2-methyl-: Lacks the pentyl group, resulting in different reactivity and applications.
Cyclopropane, 1,1-dibromo-3-pentyl-: Lacks the methyl group, leading to variations in chemical behavior.
Cyclopropane, 1,1-dichloro-2-methyl-3-pentyl-:
Properties
CAS No. |
62845-98-1 |
|---|---|
Molecular Formula |
C9H16Br2 |
Molecular Weight |
284.03 g/mol |
IUPAC Name |
1,1-dibromo-2-methyl-3-pentylcyclopropane |
InChI |
InChI=1S/C9H16Br2/c1-3-4-5-6-8-7(2)9(8,10)11/h7-8H,3-6H2,1-2H3 |
InChI Key |
LNIYJPDSCQXEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C1(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)






![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)
